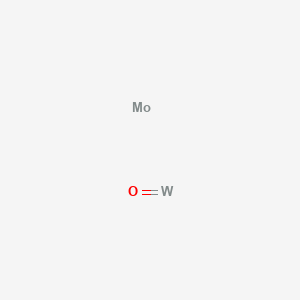
Molybdenum--oxotungsten (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molybdenum–oxotungsten (1/1) is a compound that combines the elements molybdenum and tungsten, both of which are transition metals. These metals are known for their high melting points and significant roles in various industrial and biological processes. Molybdenum and tungsten are often found in the active sites of enzymes that catalyze redox reactions, making them essential for many biochemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of molybdenum–oxotungsten (1/1) typically involves the combination of molybdenum and tungsten oxides under controlled conditions. One common method is the thermal evaporation vapor deposition (TEVD) technique, which allows for the formation of core-shell structures with molybdenum at the core and tungsten oxide as the shell . This method is advantageous due to its simplicity and efficiency in producing high-performance materials.
Industrial Production Methods: Industrial production of molybdenum–oxotungsten (1/1) often involves the roasting of molybdenum and tungsten ores to form their respective oxides, followed by a reduction process to obtain the desired compound. The process is typically carried out in large-scale reactors under high temperatures to ensure complete conversion and high yield .
Analyse Des Réactions Chimiques
Types of Reactions: Molybdenum–oxotungsten (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its applications in catalysis and materials science.
Common Reagents and Conditions: Common reagents used in the reactions of molybdenum–oxotungsten (1/1) include hydrogen sulfide for sulfide precipitation and hydrochloric acid for acid-base reactions . The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal performance.
Major Products Formed: The major products formed from the reactions of molybdenum–oxotungsten (1/1) include various oxides and sulfides, which are used in different industrial applications. For example, the reaction with hydrogen sulfide produces molybdenum disulfide, a compound known for its lubricating properties .
Applications De Recherche Scientifique
Molybdenum–oxotungsten (1/1) has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various redox reactions, including the reduction of nitrogen oxides and the oxidation of hydrocarbons . In biology, it plays a crucial role in enzyme systems that are involved in nitrogen fixation and other metabolic processes . In medicine, molybdenum and tungsten compounds are being explored for their potential anticancer properties . Industrially, molybdenum–oxotungsten (1/1) is used in the production of high-performance materials, such as supercapacitors and refractory alloys .
Mécanisme D'action
The mechanism of action of molybdenum–oxotungsten (1/1) involves its ability to catalyze redox reactions by cycling between different oxidation states. The compound typically operates through a molybdopterin cofactor, which facilitates the transfer of oxygen atoms during the catalytic cycle . This mechanism is crucial for its role in various enzymatic processes and industrial applications.
Comparaison Avec Des Composés Similaires
Molybdenum–oxotungsten (1/1) is unique due to its combination of molybdenum and tungsten, which provides it with distinct properties compared to other similar compounds. Similar compounds include molybdenum trioxide, tungsten trioxide, and mixed-valence compounds such as Mo_nW_(1-n)O_3 . These compounds share some properties with molybdenum–oxotungsten (1/1) but differ in their specific applications and performance characteristics.
Conclusion
Molybdenum–oxotungsten (1/1) is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique properties and ability to catalyze redox reactions make it an essential component in many scientific and industrial processes.
Propriétés
Numéro CAS |
11104-90-8 |
|---|---|
Formule moléculaire |
MoOW |
Poids moléculaire |
295.79 g/mol |
Nom IUPAC |
molybdenum;oxotungsten |
InChI |
InChI=1S/Mo.O.W |
Clé InChI |
AWOORJZBKBDNCP-UHFFFAOYSA-N |
SMILES canonique |
O=[W].[Mo] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Butyl-1-oxa-2-azaspiro[2.5]octane](/img/structure/B14731181.png)
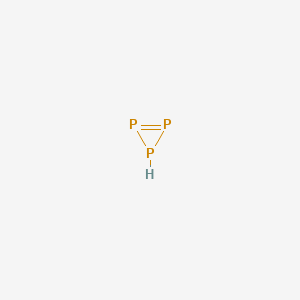
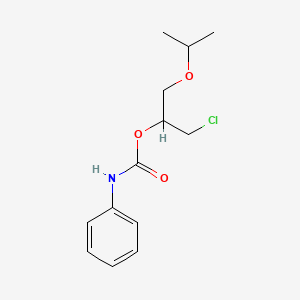
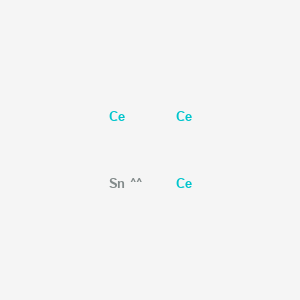
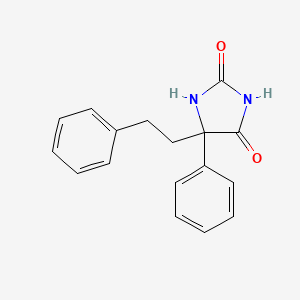
![6-Oxo-6-[(prop-2-en-1-yl)oxy]hexanoate](/img/structure/B14731224.png)
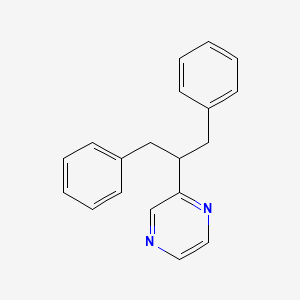

![2-[(Pent-2-en-4-yn-1-yl)oxy]oxane](/img/structure/B14731228.png)

![4-[[5-(2-Chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzonitrile](/img/structure/B14731246.png)

![N-(2-{[(4-Fluorophenyl)methyl][(5-methylthiophen-2-yl)methyl]amino}-2-oxoethyl)-N-[2-(piperidin-1-yl)ethyl]propanamide](/img/structure/B14731269.png)
![5-[(4-Chlorophenyl)diazenyl]-1-methyl-1,3-diazinane-2,4,6-trione](/img/structure/B14731273.png)
